6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with the molecular formula C6H4BrClN4 and a molecular weight of 247.48 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with amines under specific conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-8-chloroimidazo[1,2-a]pyrazine: Similar in structure but lacks the amine group at the 3-position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Another related compound with a different ring structure.
Uniqueness
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both bromine and chlorine atoms, as well as the amine group at the 3-position. These features contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
6-Bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including halogen substituents and an amine group, contribute to its biological activity, making it a candidate for further exploration in drug discovery. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.
The molecular formula of this compound is C₆H₄BrClN₄, with a molecular weight of 247.48 g/mol. The compound's structure includes:
- A bromine atom at the 6-position
- A chlorine atom at the 8-position
- An amine group at the 3-position
These features enhance its reactivity and biological properties compared to similar compounds.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of TTK (T-cell protein tyrosine kinase), which is implicated in various cancers. Inhibition of TTK can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promising results in inhibiting TTK activity, suggesting that this compound may exhibit similar effects .
Kinase Inhibition
The compound has been evaluated for its activity against several kinases:
- CYP1A2 Inhibition : It has been identified as a CYP1A2 inhibitor, which is relevant for drug metabolism and potential interactions with other therapeutic agents .
- BBB Permeability : The compound is noted to be blood-brain barrier (BBB) permeant, indicating potential applications in treating central nervous system disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the halogen positions or the amine group can significantly affect potency and selectivity against specific targets.
Modification | Effect on Activity |
---|---|
Bromine at 6-position | Enhances kinase inhibition |
Chlorine at 8-position | Improves selectivity for TTK |
Amine group at 3-position | Critical for binding affinity |
Synthesis
The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common synthetic route includes:
- Reaction of 6-bromo-8-chloroimidazo[1,2-a]pyrazine with appropriate amines.
- Use of solvents like N-methylpyrrolidinone (NMP) at elevated temperatures to enhance yield.
For example, one synthesis method reported a yield of 77% using N,N-diisopropylamine under specific reaction conditions (160°C for 18 hours) with high purity confirmed by NMR analysis .
Case Study: Antitumor Activity
In a preclinical study involving mouse models of cancer, compounds similar to this compound demonstrated significant antitumor activity. The study measured tumor size reduction and survival rates, showing that the compound could effectively inhibit tumor growth through TTK inhibition mechanisms.
Case Study: Pharmacokinetics
Another study assessed the pharmacokinetic profile of the compound in vivo. The results indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent for systemic administration.
Properties
Molecular Formula |
C6H4BrClN4 |
---|---|
Molecular Weight |
247.48 g/mol |
IUPAC Name |
6-bromo-8-chloroimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H,9H2 |
InChI Key |
BXAHJILXZPDAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Cl)Br)N |
Origin of Product |
United States |
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